molecular formula C11H15BrFNO2 B14915732 2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)

2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)

Cat. No.: B14915732
M. Wt: 292.14 g/mol
InChI Key: XXQVJBYTQJTBBI-UHFFFAOYSA-N
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Description

2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C11H15BrFNO2 It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to an azanediyl group and two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 3-bromo-5-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as benzyltrimethylammonium tribromide . The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine and fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products with different halogen atoms or other functional groups replacing the bromine and fluorine atoms.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of ethan-1-ol groups.

    Reduction: Dehalogenated products with hydrogen atoms replacing the bromine and fluorine atoms.

Scientific Research Applications

2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can impart distinct chemical and physical properties. This dual halogenation can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H15BrFNO2

Molecular Weight

292.14 g/mol

IUPAC Name

2-[(3-bromo-5-fluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H15BrFNO2/c12-10-5-9(6-11(13)7-10)8-14(1-3-15)2-4-16/h5-7,15-16H,1-4,8H2

InChI Key

XXQVJBYTQJTBBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN(CCO)CCO

Origin of Product

United States

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